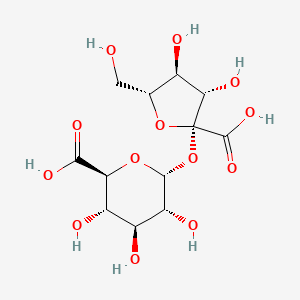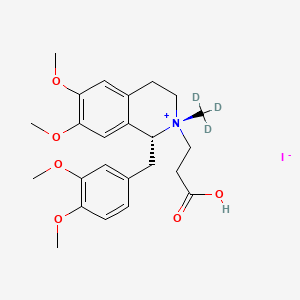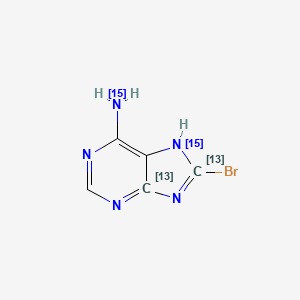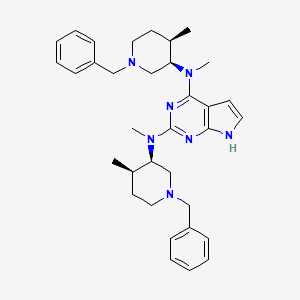
N,N'-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N'-dimethyl-7-deazapurine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a deazapurine moiety, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine typically involves multiple steps, starting with the preparation of the piperidine and deazapurine intermediates. The piperidine ring can be synthesized through a series of reactions including alkylation, reduction, and cyclization. The deazapurine moiety is often prepared via nucleophilic substitution reactions on a purine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the purification process to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5R)-3,4-Dihydroxy-N,N’-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(2-phenylethyl)hexanediamide: A compound with a similar structural motif but different functional groups.
Diol-Based HIV-1 Protease Inhibitor 4: Shares some structural similarities and is used in antiviral research.
Uniqueness
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is unique due to its specific combination of a piperidine ring and a deazapurine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C34H45N7 |
|---|---|
Peso molecular |
551.8 g/mol |
Nombre IUPAC |
2-N,4-N-bis[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-N,4-N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C34H45N7/c1-25-16-19-40(21-27-11-7-5-8-12-27)23-30(25)38(3)33-29-15-18-35-32(29)36-34(37-33)39(4)31-24-41(20-17-26(31)2)22-28-13-9-6-10-14-28/h5-15,18,25-26,30-31H,16-17,19-24H2,1-4H3,(H,35,36,37)/t25-,26-,30+,31+/m1/s1 |
Clave InChI |
HMVNZODBSHEMTA-GJVGYNRESA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)N(C)[C@H]4CN(CC[C@H]4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canónico |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)N(C)C4CN(CCC4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



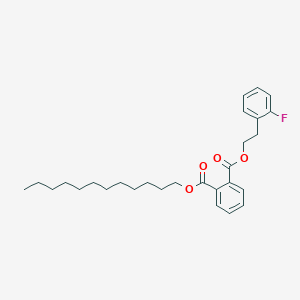
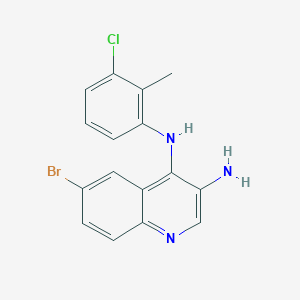
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
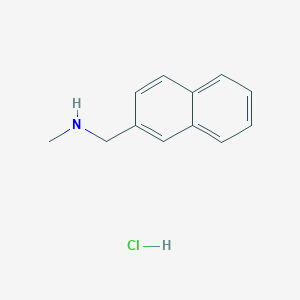
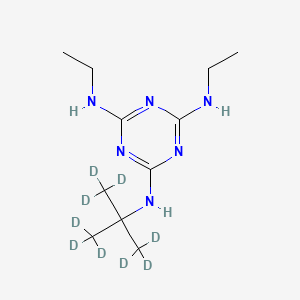
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
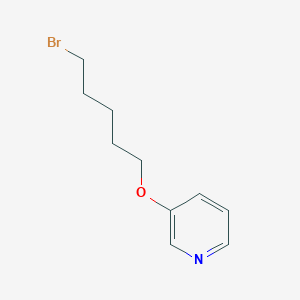
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
